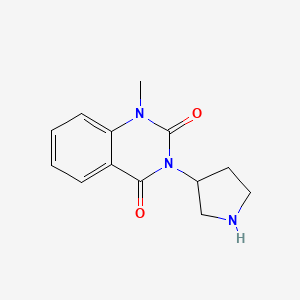
1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications.
- Chemical Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- Structure : The compound features a quinazoline core structure with a methyl group and a pyrrolidine moiety, which contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds within the quinazoline family exhibit significant antimicrobial properties. Specifically, this compound has been investigated for its interactions with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. These interactions suggest potential as an antibacterial agent against gram-positive pathogens .
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer activities. For instance, similar compounds have demonstrated efficacy in inhibiting various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) studies indicate that modifications in the quinazoline structure can enhance cytotoxicity against these cancer cells .
Enzyme Inhibition
This compound has also shown potential as an inhibitor of specific enzymes. For example, quinazoline derivatives have been reported to inhibit carbonic anhydrase and dipeptidyl peptidase IV (DPP-IV), both of which are important targets in metabolic disorders and diabetes treatment .
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazoline derivatives against various viruses. In vitro evaluations have shown that certain modified quinazolines exhibit potent activity against adenoviruses and vaccinia virus, suggesting that this compound could be explored further for antiviral applications .
Study on Antibacterial Activity
A study focused on the antibacterial efficacy of this compound demonstrated its ability to inhibit bacterial growth in vitro. The compound was tested against various strains of Streptococcus pneumoniae and showed promising results comparable to established antibiotics .
Anticancer Research
In another investigation, the compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 10 μM. This suggests a strong potential for development as an anticancer therapeutic agent .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Feature |
|---|---|---|
| 1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione | C14H17N3O2 | Contains piperidine instead of pyrrolidine |
| 2-Aminoquinazoline | C8H8N4 | Lacks dione functionality; studied for anti-tumor activity |
| 4(3H)-quinazolinone | C9H6N2O | Simpler structure lacking additional functional groups |
This table illustrates variations within the quinazoline class that may exhibit different biological activities or pharmacological profiles.
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
1-methyl-3-pyrrolidin-3-ylquinazoline-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-15-11-5-3-2-4-10(11)12(17)16(13(15)18)9-6-7-14-8-9/h2-5,9,14H,6-8H2,1H3 |
Clave InChI |
QAKMVXFFEBNWHU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















